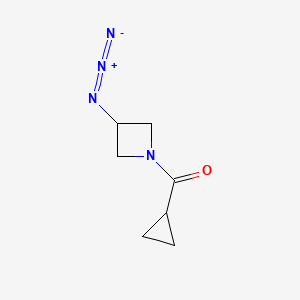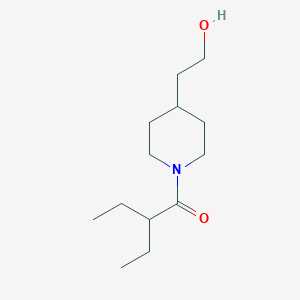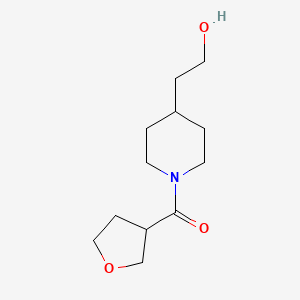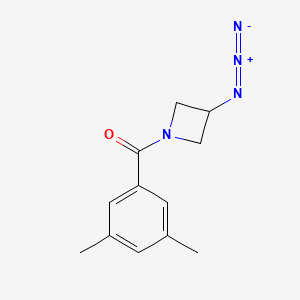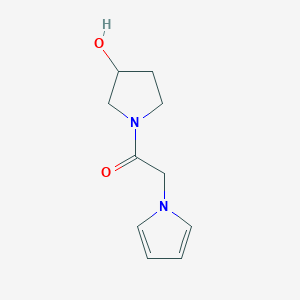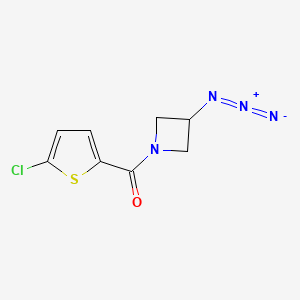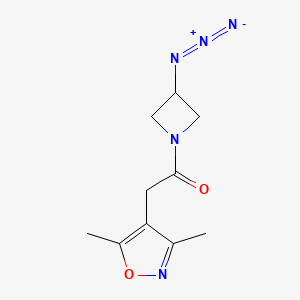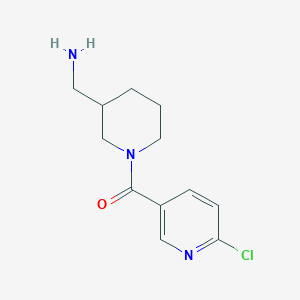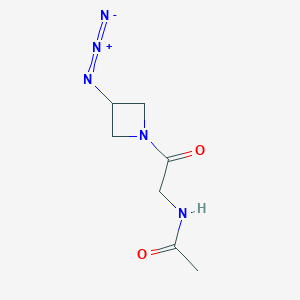![molecular formula C8H14N2O2 B1476276 3-Amino-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-one CAS No. 1860076-03-4](/img/structure/B1476276.png)
3-Amino-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-one
Overview
Description
“3-Amino-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-one” is a chemical compound . It is related to the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
The synthesis of similar structures has been achieved through the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . An alternative approach involves methodologies where the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo [3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Scientific Research Applications
Synthesis of Backbone-Constrained γ-Amino Acid Analogues
Researchers have utilized the structure of 2-oxa-5-azabicyclo[2.2.1]heptane to synthesize C-3 disubstituted analogs. These analogs serve as carbon-atom bridged morpholines, with variations in substituents leading to backbone-constrained versions of drugs like baclofen and pregabalin. This showcases the compound's role in creating structural diversity in medicinal chemistry (Garsi et al., 2022).
Compact Modules for Medicinal Chemistry
The structural novelty of certain morpholine amino acids derived from 2-oxa-5-azabicyclo[2.2.1]heptane has been highlighted. These compounds are seen as compact modules that could influence the physicochemical and pharmacokinetic properties of drug candidates. The implication is that these structures can provide intellectual property avenues and potentially modify drug properties (Kou et al., 2017).
Anti-Tumor Agents
A series of oxapenam derivatives, structurally related to 4-oxa-1-azabicyclo[3.2.0]heptan-7-one, demonstrated notable antitumor activity. The study emphasized how variations in the structure, such as different substituents at specific positions, can significantly influence antitumor efficacy, offering insights into the design of new anticancer drugs (Singh & Micetich, 2003).
Design of Cysteine Protease Inhibitors
Compounds structurally related to 6-substituted amino-4-oxa-1-azabicyclo[3,2,0]heptan-7-one have been synthesized and evaluated as inhibitors of cysteine proteases, which are crucial in various diseases. This highlights the compound's potential in designing enzyme inhibitors with therapeutic applications (Zhou et al., 2002).
Properties
IUPAC Name |
3-amino-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c9-2-1-8(11)10-4-7-3-6(10)5-12-7/h6-7H,1-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVEPVHRVYSJCOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CO2)C(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


